

Comparative Analysis of MMV665852 and Praziquantel: A Focus on Cross-Resistance Potential

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Compound of Interest		
Compound Name:	MMV665852	
Cat. No.:	B1677363	Get Quote

A deep dive into the mechanisms and efficacy of two distinct antischistosomal compounds, assessing the likelihood of cross-resistance and providing researchers with critical experimental data and protocols.

In the ongoing battle against schistosomiasis, a parasitic disease affecting millions globally, the reliance on a single drug, praziquantel (PZQ), raises concerns about the potential emergence of drug resistance. This guide provides a comparative analysis of praziquantel and a promising N,N'-diarylurea compound, MMV665852, with a specific focus on the potential for cross-resistance. By examining their mechanisms of action, in vitro and in vivo efficacy, and the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform future research and development of novel antischistosomal therapies.

Executive Summary

Current evidence strongly suggests that cross-resistance between MMV665852 and praziquantel is unlikely. This conclusion is primarily based on their distinct proposed mechanisms of action. Praziquantel disrupts calcium homeostasis in the parasite, while MMV665852, belonging to the diarylurea class, is hypothesized to act as a kinase inhibitor, targeting vital signaling pathways within the schistosome. Although no direct studies have been published testing MMV665852 on PZQ-resistant schistosomes, the fundamental differences in



their molecular targets make it improbable that a resistance mechanism to one would confer resistance to the other.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy of **MMV665852** and praziquantel against Schistosoma mansoni.

Table 1: In Vitro Efficacy against S. mansoni

Compound	Life Stage	IC50 (μM)	Incubation Time (hours)	Citation
MMV665852	Adult Worms	0.8	72	[1][2]
Newly Transformed Schistosomula (NTS)	~1.0 - 9.2 (analogs)	72	[1]	
Praziquantel (racemic)	Adult Worms	~0.03 - 0.04 μg/mL (~0.1 μM)	4 - 72	[2][3]
R-Praziquantel	Adult Worms	~0.007 - 0.04 μg/mL (~0.02 - 0.13 μM)	4 - 72	[2][3]
S-Praziquantel	Adult Worms	~3.40 - 3.51 μg/mL (~11 μM)	4 - 72	[2]

Table 2: In Vivo Efficacy in S. mansoni-Infected Mouse Model

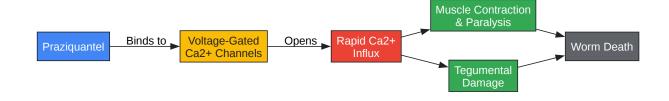


Compound	Dosage	Administration Route	Worm Burden Reduction (%)	Citation
MMV665852	400 mg/kg (single dose)	Oral	53%	[2]
MMV665852 Analog	400 mg/kg (single dose)	Oral	66%	[1][4]
Praziquantel (racemic)	250 mg/kg (single dose)	Oral	99.3%	[2]
Praziquantel (racemic)	400 mg/kg (single dose)	Oral	~90%	
R-Praziquantel	125 mg/kg (single dose)	Oral	98.5%	[2]
S-Praziquantel	250 mg/kg (single dose)	Oral	83.0%	[2]

Mechanisms of Action and Resistance Praziquantel

Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome.[2][3] It is believed to target voltage-gated calcium channels, leading to a rapid influx of Ca2+ ions. This influx causes severe muscle contraction, paralysis, and tegumental damage, ultimately leading to the death of the worm.

Signaling Pathway:





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Caption: Proposed mechanism of action for Praziquantel.

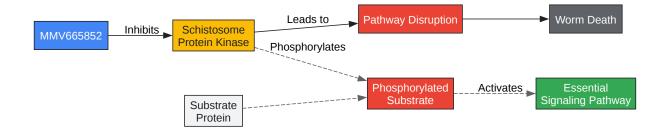
Resistance to praziquantel is not fully understood but may involve alterations in the drug's target, increased drug efflux by ABC transporters, or enhanced drug metabolism by the parasite.

MMV665852

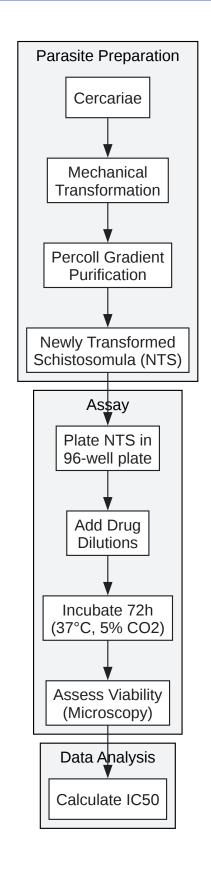
MMV665852 is an N,N'-diarylurea. This class of compounds is well-known in pharmacology to act as kinase inhibitors. While the specific kinase target in Schistosoma has not been definitively identified, it is hypothesized that **MMV665852** inhibits a protein kinase essential for parasite survival, growth, or reproduction. Protein kinases are crucial components of signaling pathways that regulate a vast array of cellular processes.

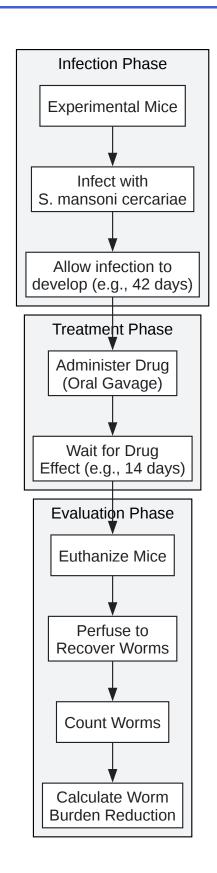
• Hypothesized Signaling Pathway:











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References

- 1. Activities of N,N'-Diarylurea MMV665852 Analogs against Schistosoma mansoni PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Antischistosomal N,N'-Diarylurea SAR PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activities of N,N'-Diarylurea MMV665852 analogs against Schistosoma mansoni PubMed [pubmed.ncbi.nlm.nih.gov]
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